Azilsartan Amidoxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

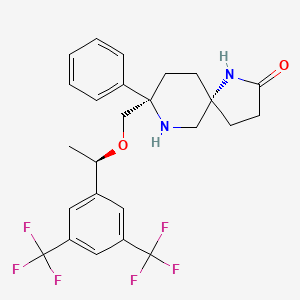

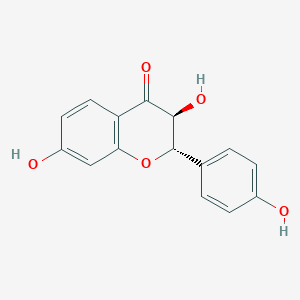

Azilsartan Amidoxime is a derivative of Azilsartan, an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension. This compound is a prodrug that is converted into its active form, Azilsartan, in the body. This compound is known for its high potency and efficacy in lowering blood pressure by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict.

Preparation Methods

Synthetic Routes and Reaction Conditions

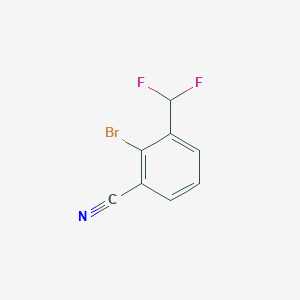

The synthesis of Azilsartan Amidoxime involves several steps, starting from the precursor methyl 1-((2’-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (BEC methyl ester). The key steps include:

Formation of Amidoxime: The BEC methyl ester reacts with hydroxylamine hydrochloride in the presence of sodium methoxide to produce the amidoxime intermediate.

Cyclization: The amidoxime intermediate is treated with ethyl chloroformate in the presence of a base, followed by cyclization in xylene at reflux to produce Azilsartan methyl ester.

Hydrolysis: The Azilsartan methyl ester is hydrolyzed in aqueous sodium hydroxide to yield Azilsartan.

Final Conversion: Azilsartan is treated with medoxomil alcohol in the presence of tosyl chloride to produce this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves controlling impurities to below 0.10% by isolating intermediates and using high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

Azilsartan Amidoxime undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxides.

Reduction: Reduction reactions can convert this compound back to its precursor forms.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of Azilsartan, each with different pharmacological properties .

Scientific Research Applications

Azilsartan Amidoxime has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the synthesis and reactivity of ARBs.

Biology: Investigated for its effects on cellular pathways and receptor binding.

Medicine: Primarily used in the treatment of hypertension and related cardiovascular conditions.

Industry: Employed in the development of new antihypertensive drugs and formulations.

Mechanism of Action

Azilsartan Amidoxime exerts its effects by blocking the angiotensin II type 1 (AT1) receptor. This inhibition prevents angiotensin II from binding to the receptor, thereby reducing vasoconstriction and aldosterone secretion. The result is a decrease in blood pressure and improved cardiovascular function .

Comparison with Similar Compounds

Similar Compounds

- Losartan

- Valsartan

- Candesartan

- Irbesartan

- Telmisartan

- Olmesartan

Uniqueness

Azilsartan Amidoxime is unique due to its high potency and longer duration of action compared to other ARBs. It has a stronger affinity for the AT1 receptor and slower dissociation, making it more effective in lowering blood pressure .

Properties

Molecular Formula |

C29H26N4O7 |

|---|---|

Molecular Weight |

542.5 g/mol |

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |

InChI |

InChI=1S/C29H26N4O7/c1-3-37-28-31-23-10-6-9-22(27(34)38-16-24-17(2)39-29(35)40-24)25(23)33(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26(30)32-36/h4-14,36H,3,15-16H2,1-2H3,(H2,30,32) |

InChI Key |

CQSKEJHMXPTBLT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NO)N)C(=O)OCC5=C(OC(=O)O5)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/structure/B13442530.png)

![(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid](/img/structure/B13442535.png)

![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide](/img/structure/B13442536.png)

![(1S,2R,9S,11R,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13442575.png)

![sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate](/img/structure/B13442580.png)

![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B13442583.png)

![Furo[2,3-c]pyridin-5-ylmethanamine](/img/structure/B13442599.png)